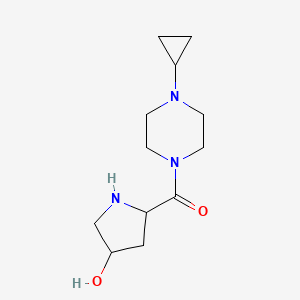![molecular formula C11H17N5O3 B7559706 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide, also known as EPPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPA is a member of the pyridine family of compounds and is characterized by its nitro and carboxamide functional groups.
Applications De Recherche Scientifique
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been shown to inhibit the activity of several enzymes, including tyrosine kinases and phosphatases, which play important roles in cancer cell signaling.
Biochemical and Physiological Effects:
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of a wide range of diseases, including inflammatory disorders and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the molecular mechanisms of disease and for developing new therapies. However, 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide also has some limitations, including its relatively low solubility and stability in aqueous solutions. These limitations can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide. One area of interest is in the development of new cancer therapies that target specific signaling pathways and enzymes. Another area of interest is in the development of new anti-inflammatory and antioxidant therapies for the treatment of a wide range of diseases. Additionally, there is a need for further research into the pharmacokinetics and pharmacodynamics of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide, including its absorption, distribution, metabolism, and excretion in vivo.
Méthodes De Synthèse
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-nitropyridine with 3-chloropropylamine and ethylamine. The reaction proceeds through a series of steps, including nucleophilic substitution and condensation reactions, to form the final product. The purity and yield of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide can be improved using various purification techniques, such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
2-[3-(ethylamino)propylamino]-5-nitropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-2-13-4-3-5-14-11-9(10(12)17)6-8(7-15-11)16(18)19/h6-7,13H,2-5H2,1H3,(H2,12,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIXJSPMFOXPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)

![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)



![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)